molecular formula C13H14BrFO4 B13453824 Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Katalognummer: B13453824
Molekulargewicht: 333.15 g/mol
InChI-Schlüssel: DFVDFQJLZBLFSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is an organic compound that features a tert-butyl ester group, a bromo substituent, a fluoro substituent, and a formyl group attached to a phenoxyacetate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination: Introduction of the bromo group to the phenol derivative.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Formylation: Introduction of the formyl group using formylating agents.

    Esterification: Formation of the tert-butyl ester through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.

    Reduction: The formyl group can be reduced to an alcohol.

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: Corresponding alcohol.

    Oxidation: Corresponding carboxylic acid.

    Ester Hydrolysis: Corresponding carboxylic acid and tert-butyl alcohol.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

    Material Science: May be used in the synthesis of polymers or other advanced materials.

    Biological Studies: Can be used to study the effects of various substituents on biological activity.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo, fluoro, and formyl groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 4-bromo-2-fluorobenzoate: Similar structure but lacks the formyl group.

    Tert-butyl 2-bromoacetate: Lacks the phenoxy and formyl groups.

    Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate: Similar but without the formyl group.

Uniqueness

Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is unique due to the combination of bromo, fluoro, and formyl groups on the phenoxyacetate backbone. This unique combination can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H14BrFO4

Molekulargewicht

333.15 g/mol

IUPAC-Name

tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

InChI

InChI=1S/C13H14BrFO4/c1-13(2,3)19-11(17)7-18-12-8(6-16)4-9(14)5-10(12)15/h4-6H,7H2,1-3H3

InChI-Schlüssel

DFVDFQJLZBLFSD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1F)Br)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.